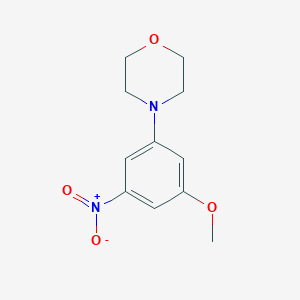

4-(3-Methoxy-5-nitrophenyl)morpholine

Beschreibung

4-(3-Methoxy-5-nitrophenyl)morpholine is a nitroaromatic morpholine derivative characterized by a phenyl ring substituted with a methoxy (-OCH₃) group at the meta position (C3) and a nitro (-NO₂) group at the para position (C5), linked to a morpholine ring. The morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) enhances solubility in polar solvents and influences electronic properties via its lone pair electrons. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of amine derivatives via nitro group reduction, which can be further functionalized in amide-coupling reactions .

Eigenschaften

CAS-Nummer |

93398-05-1 |

|---|---|

Molekularformel |

C11H14N2O4 |

Molekulargewicht |

238.24 g/mol |

IUPAC-Name |

4-(3-methoxy-5-nitrophenyl)morpholine |

InChI |

InChI=1S/C11H14N2O4/c1-16-11-7-9(6-10(8-11)13(14)15)12-2-4-17-5-3-12/h6-8H,2-5H2,1H3 |

InChI-Schlüssel |

FQSSTTVXBFMHJK-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1)[N+](=O)[O-])N2CCOCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Detailed Nitration Process

A robust nitration method was developed to improve safety, yield, and process efficiency in the production of 4-(4-methoxy-3-nitrophenyl)morpholine, which can be adapted for the preparation of 4-(3-methoxy-5-nitrophenyl)morpholine due to structural similarity.

- Starting Material: Crude 4-(4-methoxyphenyl)morpholine.

- Conversion to Nitric Acid Salt: The crude amine is converted into its nitric acid salt to ensure a 1:1 molar ratio of substrate to nitric acid.

- Nitration Reaction: The nitric acid salt is dissolved in dichloromethane, then added to concentrated sulfuric acid under controlled conditions.

-

- Prevents under- or over-nitration.

- Improves robustness and safety.

- Enhances overall yield by 59%.

- Increases production capacity by 30%.

- Reduces waste by 40%.

- Simplifies operational steps.

Thermal Hazard Analysis: Detailed thermal safety studies were conducted to ensure safe scale-up and operation conditions.

| Parameter | Value/Description |

|---|---|

| Substrate to HNO3 ratio | 1:1 molar ratio |

| Solvent | Dichloromethane |

| Acid used | Concentrated sulfuric acid |

| Yield improvement | 59% increase compared to previous methods |

| Capacity increase | 30% increase |

| Waste reduction | 40% decrease |

| Safety | Enhanced by controlled salt formation |

Alternative Synthesis via Nitration of 4-Methoxyaniline

Another approach involves:

- Nitration of 4-methoxyaniline using a mixture of concentrated sulfuric acid and nitric acid to yield 4-methoxy-3-nitroaniline.

- Subsequent reaction with morpholine under catalytic hydrogenation conditions to form 4-(3-methoxy-5-nitrophenyl)morpholine.

This method highlights the use of catalytic hydrogenation with palladium on carbon as a catalyst in aqueous or aqueous-organic solvent mixtures under hydrogen pressure.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nitration | HNO3/H2SO4 mixture | 4-methoxy-3-nitroaniline |

| Amination (Hydrogenation) | Morpholine, Pd/C catalyst, H2 (5-10 bar), 50-150°C | 4-(3-Methoxy-5-nitrophenyl)morpholine |

Source: Benchchem synthesis summary

Catalytic Hydrogenation Details

- Catalyst: Palladium on activated carbon (5% Pd/C).

- Reaction Medium: Water or water mixed with methanol, ethanol, or other miscible solvents.

- Hydrogen Pressure: 1 to 200 bar; typically 5-10 bar preferred.

- Temperature: 20°C to 200°C; optimal range 70-100°C.

- Reaction Time: Approximately 1.5 to 2 hours until complete conversion.

- Post-Reaction Processing: Filtration to remove catalyst, extraction with organic solvents (e.g., ethyl acetate), and isolation of the product by phase separation and concentration.

Source: European Patent EP2560964A1

Comparative Analysis of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Methoxy-5-nitrophenyl)morpholine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Bases like potassium carbonate (K2CO3) and solvents such as DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of 4-(3-Methoxy-5-aminophenyl)morpholine.

Substitution: Formation of various substituted morpholine derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

4-(3-Methoxy-5-nitrophenyl)morpholine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-(3-Methoxy-5-nitrophenyl)morpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can also participate in hydrogen bonding and other interactions with molecular targets .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Heterocyclic Ring : Thiomorpholine analogs (e.g., 4-(4-Nitrophenyl)thiomorpholine) exhibit higher lipophilicity due to sulfur’s polarizability, enhancing membrane permeability but also introducing metabolic "soft spots" via sulfoxide/sulfone formation .

- Functional Group Effects : Electron-withdrawing groups (e.g., SO₂CH₃ in 4-(3-(Methylsulfonyl)-5-nitrophenyl)morpholine) increase nitro group reactivity, whereas bulky substituents (e.g., pyrazolopyrimidine in ) may hinder crystallinity but improve target binding in drug design.

2.3. Crystallographic and Physicochemical Properties

- Crystal Packing :

- Solubility and Lipophilicity :

- The methoxy group in 4-(3-Methoxy-5-nitrophenyl)morpholine increases solubility in polar solvents compared to thiomorpholine analogs.

- LogP values are expected to follow: thiomorpholine > morpholine > sulfonyl-substituted morpholine derivatives.

Biologische Aktivität

4-(3-Methoxy-5-nitrophenyl)morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets. This article explores the biological activity of 4-(3-Methoxy-5-nitrophenyl)morpholine, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C11H14N2O4

- Molecular Weight : 238.24 g/mol

- CAS Number : 6950-88-5

The compound's structure includes a morpholine ring attached to a nitrophenyl moiety, which is critical for its biological activity.

Target Interactions

Morpholine derivatives, including 4-(3-Methoxy-5-nitrophenyl)morpholine, are known to interact with various enzymes and proteins. These interactions can modulate biochemical pathways and influence cellular processes:

- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

- Signal Transduction : It may affect signaling pathways involving kinases and phosphatases, thereby influencing cell proliferation and apoptosis.

Biochemical Pathways

The compound is involved in multiple biochemical pathways, potentially affecting:

- Metabolic Processes : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may exhibit different biological activities.

- Cellular Signaling : It can modulate activities of signaling proteins that regulate gene expression and cellular metabolism.

Antimicrobial Properties

Research indicates that 4-(3-Methoxy-5-nitrophenyl)morpholine exhibits significant antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.98 µg/mL |

| Escherichia coli | Not effective |

| Candida albicans | Moderate activity (MIC ~ 7.80 µg/mL) |

The compound demonstrates potent antibacterial effects against Gram-positive bacteria but limited efficacy against Gram-negative strains .

Anticancer Activity

In vitro studies have shown that this compound possesses antiproliferative properties against various cancer cell lines:

- A549 Cells : Exhibited preferential suppression of growth compared to non-tumor cells .

- Mechanism of Action : The compound may induce apoptosis and disrupt cell cycle progression in cancer cells through specific interactions with cellular targets .

Anti-inflammatory Effects

Preliminary studies suggest that 4-(3-Methoxy-5-nitrophenyl)morpholine can inhibit inflammatory responses:

- MAPK Pathway Inhibition : The compound has been observed to reduce the phosphorylation of p38 and ERK MAPK pathways, which are critical in the release of inflammatory cytokines .

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Anticancer Research :

- Anti-inflammatory Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.